Cas no 2166827-52-5 (1-(2-methoxyphenyl)bicyclo2.1.1hexan-2-one)

1-(2-methoxyphenyl)bicyclo2.1.1hexan-2-one structure
2166827-52-5 structure
商品名:1-(2-methoxyphenyl)bicyclo2.1.1hexan-2-one
CAS番号:2166827-52-5
MF:C13H14O2
メガワット:202.249063968658
CID:6023029
PubChem ID:164663866

1-(2-methoxyphenyl)bicyclo2.1.1hexan-2-one 化学的及び物理的性質

名前と識別子

    • 1-(2-methoxyphenyl)bicyclo2.1.1hexan-2-one
    • EN300-1572823
    • 1-(2-methoxyphenyl)bicyclo[2.1.1]hexan-2-one
    • 2166827-52-5
    • インチ: 1S/C13H14O2/c1-15-11-5-3-2-4-10(11)13-7-9(8-13)6-12(13)14/h2-5,9H,6-8H2,1H3
    • InChIKey: AILHNIRJSHMUKQ-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC2CC1(C1C=CC=CC=1OC)C2

計算された属性

  • せいみつぶんしりょう: 202.099379685g/mol
  • どういたいしつりょう: 202.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

1-(2-methoxyphenyl)bicyclo2.1.1hexan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1572823-0.05g
1-(2-methoxyphenyl)bicyclo[2.1.1]hexan-2-one
2166827-52-5
0.05g
$2026.0 2023-06-04
Enamine
EN300-1572823-250mg
1-(2-methoxyphenyl)bicyclo[2.1.1]hexan-2-one
2166827-52-5
250mg
$2220.0 2023-09-24
Enamine
EN300-1572823-1.0g
1-(2-methoxyphenyl)bicyclo[2.1.1]hexan-2-one
2166827-52-5
1g
$2412.0 2023-06-04
Enamine
EN300-1572823-2500mg
1-(2-methoxyphenyl)bicyclo[2.1.1]hexan-2-one
2166827-52-5
2500mg
$4728.0 2023-09-24
Enamine
EN300-1572823-50mg
1-(2-methoxyphenyl)bicyclo[2.1.1]hexan-2-one
2166827-52-5
50mg
$2026.0 2023-09-24
Enamine
EN300-1572823-2.5g
1-(2-methoxyphenyl)bicyclo[2.1.1]hexan-2-one
2166827-52-5
2.5g
$4728.0 2023-06-04
Enamine
EN300-1572823-0.1g
1-(2-methoxyphenyl)bicyclo[2.1.1]hexan-2-one
2166827-52-5
0.1g
$2123.0 2023-06-04
Enamine
EN300-1572823-5.0g
1-(2-methoxyphenyl)bicyclo[2.1.1]hexan-2-one
2166827-52-5
5g
$6996.0 2023-06-04
Enamine
EN300-1572823-100mg
1-(2-methoxyphenyl)bicyclo[2.1.1]hexan-2-one
2166827-52-5
100mg
$2123.0 2023-09-24
Enamine
EN300-1572823-1000mg
1-(2-methoxyphenyl)bicyclo[2.1.1]hexan-2-one
2166827-52-5
1000mg
$2412.0 2023-09-24

1-(2-methoxyphenyl)bicyclo2.1.1hexan-2-one 関連文献

1-(2-methoxyphenyl)bicyclo2.1.1hexan-2-oneに関する追加情報

1-(2-Methoxyphenyl)bicyclo[2.1.1]hexan-2-one: A Comprehensive Overview

1-(2-Methoxyphenyl)bicyclo[2.1.1]hexan-2-one, a compound with the CAS registry number 21668-52-5, is an intriguing organic molecule that has garnered attention in both academic and industrial research. This compound is notable for its unique bicyclic structure, which combines a bicyclo[2.1.1]hexanone framework with a methoxy-substituted phenyl group. The integration of these structural elements imparts distinctive chemical and physical properties, making it a subject of interest in various fields, including pharmacology, materials science, and organic synthesis.

The core of this molecule, the bicyclo[2.1.1]hexanone, is a bicyclic ketone that exhibits significant rigidity due to its bridged bicyclic system. This rigidity is advantageous in designing molecules with specific stereochemical properties, which is particularly valuable in drug design and catalysis. The methoxyphenyl group attached to the bicyclic system introduces electronic and steric effects that can influence the compound's reactivity and solubility. Recent studies have highlighted the potential of such structures in modulating biological activities, making them promising candidates for drug development.

Recent advancements in synthetic chemistry have enabled more efficient routes to synthesize 1-(2-methoxyphenyl)bicyclo[2.1.1]hexan-2-one and related compounds. Researchers have explored various methodologies, including ring-closing metathesis and enolate-based cyclizations, to construct the bicyclic framework with high precision. These methods not only enhance the scalability of synthesis but also allow for fine-tuning of substituents to optimize desired properties.

In terms of applications, this compound has shown potential in the field of pharmacology as a lead molecule for developing bioactive agents. Its rigid structure and functional groups make it suitable for targeting specific protein pockets or enzyme active sites. For instance, studies have demonstrated that derivatives of this compound exhibit moderate inhibitory activity against certain kinases, suggesting its role in anti-cancer drug discovery.

Beyond pharmacology, bicyclo[2.1.1]hexanone derivatives are being investigated for their use in materials science, particularly in the development of advanced polymers and liquid crystals. The unique combination of rigidity and functionality in these compounds can lead to materials with tailored mechanical and electronic properties.

From an environmental perspective, understanding the degradation pathways and ecological impact of 1-(2-methoxyphenyl)bicyclo[2.1.1]hexan-2-one is crucial for its sustainable use. Recent research has focused on assessing its biodegradability under various conditions, aiming to minimize its environmental footprint while maximizing its industrial applications.

In conclusion, 1-(2-methoxyphenyl)bicyclo[2.1.1]hexan-2-one stands as a versatile molecule with diverse applications across multiple disciplines. Its unique structure continues to inspire innovative research directions, driven by advancements in synthetic methods and insights into its biological and material properties.

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